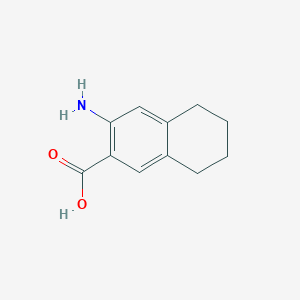

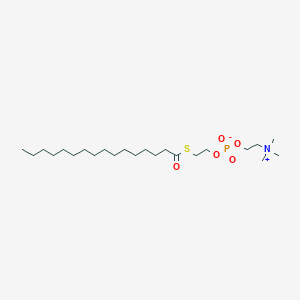

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

説明

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound with various applications in chemical synthesis and pharmaceutical research. It is structurally related to tetrahydronaphthalene, a bicyclic compound that forms the basis for several chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene compounds involves multiple steps, starting with the methylation of naphthalene derivatives, followed by Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction, among others (Göksu et al., 2003). Another approach involves the synthesis of racemic 2-amino tetrahydronaphthalene derivatives from dimethoxynaphthalene carboxylic acid through steps like Birch reduction and demethylation (Göksu, SeÇen, & Sütbeyaz, 2006).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been studied extensively, with focus on their synthesis and modification. The structure is characterized by a bicyclic naphthalene core with various functional groups attached, influencing its chemical properties and reactivity.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, halogenation, and reactions with aldehydes to produce derivatives like cyanopyridones and pyrazolopyridine derivatives. These reactions highlight the compound's versatility in forming different chemical structures (Hamdy et al., 2013).

科学的研究の応用

Chemical and Physicochemical Applications

Research on paramagnetic amino acids, such as TOAC, which shares structural similarities with 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, highlights their utility in analyzing peptide backbone dynamics and secondary structures. These studies leverage techniques like EPR spectroscopy, X-ray crystallography, and NMR, demonstrating the versatility of such compounds in probing the structural aspects of peptides and their interactions with biological membranes (Schreier et al., 2012).

Biocatalyst Inhibition and Microbial Interaction Studies

The understanding of biocatalyst inhibition by carboxylic acids, including derivatives of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, provides insights into microbial tolerance mechanisms. Studies suggest that specific carboxylic acids can impact microbial cells by altering membrane integrity and internal pH, leading to a decrease in microbial viability. This knowledge is crucial for designing metabolic engineering strategies to enhance microbial resistance against such inhibitors (Jarboe et al., 2013).

Polymer Synthesis and Biomedical Applications

In the realm of material science, research into polymers based on poly(amino acid)s, including those derived from 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, emphasizes their potential in biomedical applications. These polymers, owing to their biocompatibility and biodegradability, are being explored for use in drug and gene delivery systems. The unique branching and structural features of these polymers, derived from their amino acid components, offer promising avenues for developing new therapeutic delivery vehicles (Thompson & Scholz, 2021).

Synthetic and Medicinal Chemistry

Carboxylic acid bioisosteres, incorporating structures similar to 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, find significant applications in medicinal chemistry. Their role in improving pharmacokinetic profiles, enhancing metabolic stability, and minimizing side effects of drugs has been well documented. This underscores the importance of such compounds in drug design and development, offering a pathway to synthesize more effective and safer therapeutic agents (Horgan & O’Sullivan, 2021).

Safety And Hazards

特性

IUPAC Name |

3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWFLRKXHQUAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548100 | |

| Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

CAS RN |

104877-13-6 | |

| Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)

![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)